N-Benzyl-2,2-dimethylcyclohexanamine
Description
N-Benzyl-2,2-dimethylcyclohexanamine is a tertiary amine derivative featuring a cyclohexane ring substituted with two methyl groups at the 2-position and a benzyl group attached to the nitrogen atom.
Properties
IUPAC Name |
N-benzyl-2,2-dimethylcyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-15(2)11-7-6-10-14(15)16-12-13-8-4-3-5-9-13/h3-5,8-9,14,16H,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLWVOHIPBMSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257148 | |
| Record name | N-(2,2-Dimethylcyclohexyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236110-84-2 | |
| Record name | N-(2,2-Dimethylcyclohexyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236110-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethylcyclohexyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301257148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-2,2-dimethylcyclohexanamine can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclohexanone with benzylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-dimethylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-2,2-dimethylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-dimethylcyclohexanamine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Trifluoroacetyl groups (as in N-Benzyl-2,2,2-trifluoroacetamide) increase electrophilicity and electron-withdrawing properties, unlike the electron-donating dimethyl groups in the target compound .
- Biological Activity : The benzodioxolmethyl group in CAS: 953807-11-9 may confer enhanced binding to aromatic receptors, while the trifluoroacetamide group in CAS: 2096340-23-5 demonstrates antifungal activity (MIC: 15.62–62.5 μg/mL) and antioxidant capacity (78.97% at 1,000 μg/mL) .
Antimicrobial Activity
- N-Benzyl-2,2,2-trifluoroacetamide exhibits broad-spectrum antifungal activity, with MIC values ranging from 15.62 μg/mL (against Aspergillus flavus) to62.5 μg/mL (against Candida albicans) . This contrasts with the unsubstitutedN-Benzylcyclohexanamine , which lacks reported antimicrobial properties .
- The trifluoroacetyl group likely enhances membrane permeability and target enzyme inhibition (e.g., lanosterol 14α-demethylase in fungi), whereas dimethylcyclohexane derivatives may require additional polar groups for similar efficacy .
Antioxidant Capacity
- N-Benzyl-2,2,2-trifluoroacetamide demonstrates concentration-dependent antioxidant activity, achieving 1.352 ± 0.04 mM Fe(II)/g in ferric reducing assays, surpassing standard antioxidants. This activity is attributed to the electron-deficient trifluoromethyl group stabilizing radical intermediates .
Biological Activity
N-Benzyl-2,2-dimethylcyclohexanamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique structural properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C13H19N
- CAS Number : 236110-84-2
This compound features a cyclohexane ring with two methyl groups at the 2-position and a benzyl group attached, which influences its steric and electronic properties, making it a subject of interest for biological activity studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor and receptor modulator , affecting various signaling pathways in cells. The exact mechanisms are still under investigation, but some potential interactions include:
- Enzyme Inhibition : The compound has been explored for its ability to inhibit certain enzymes, which could lead to therapeutic effects in conditions where such enzymes play a critical role.
- Receptor Binding : It may bind to specific receptors in the body, modulating their activity and influencing physiological responses.
Anticonvulsant Activity
One of the notable areas of research involves the anticonvulsant properties of structurally related compounds. A study highlighted that derivatives similar to this compound demonstrated significant anticonvulsant activity. For instance:
- ED50 Values : In tests on mice, certain derivatives showed effective doses (ED50) comparable to established anticonvulsants like phenytoin, indicating potential for therapeutic development in seizure disorders .
Enzyme Inhibition Studies
Recent investigations have focused on the compound's ability to inhibit enzymes relevant to diseases such as tuberculosis. The DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis, has been identified as a target for inhibitors. Compounds with similar structures have shown promise in inhibiting this enzyme, suggesting that this compound could also be effective .
Study 1: Anticonvulsant Efficacy
A study conducted on various derivatives of N-benzyl compounds demonstrated that certain modifications led to enhanced anticonvulsant activity. The research indicated that the placement of substituents significantly influenced pharmacological outcomes. For example:
| Compound | ED50 (mg/kg) | Comparison with Phenytoin |
|---|---|---|
| R-18 | 4.5 | Better |
| S-18 | >100 | Less effective |
This study underscores the importance of structural modifications in optimizing biological activity .
Study 2: Enzyme Inhibition in Tuberculosis
Another research effort aimed at identifying DprE1 inhibitors for tuberculosis highlighted the significance of diverse chemical scaffolds. Compounds similar to this compound were part of a screening library that yielded promising candidates for further development as anti-TB drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
